molecular formula C10H7NO2 B8581718 2-(Furan-3-yl)nicotinaldehyde

2-(Furan-3-yl)nicotinaldehyde

Cat. No.: B8581718
M. Wt: 173.17 g/mol
InChI Key: OVOIXXFZGUYOQQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Aldehydes in Advanced Organic Synthesis

Heterocyclic aldehydes are a cornerstone of modern organic synthesis, prized for their reactivity and versatility. researchgate.net These compounds serve as crucial building blocks in the construction of more complex molecular structures. The aldehyde functional group is highly reactive, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. This reactivity allows chemists to introduce new functional groups and build carbon-carbon bonds, which is fundamental to the synthesis of novel organic molecules. wipo.int

The presence of heteroatoms (like nitrogen, oxygen, or sulfur) within the ring structure of these aldehydes imparts unique electronic properties and reactivity patterns compared to their carbocyclic counterparts. Current time information in New York, NY, US. This makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functions. wipo.intlibguides.com For instance, heterocyclic aldehydes are key intermediates in multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of diverse molecular scaffolds. google.co.ug

Strategic Importance of Furan-Pyridyl Scaffolds in Chemical Research

The furan-pyridyl scaffold, which is the core structure of 2-(Furan-3-yl)nicotinaldehyde, is of considerable strategic importance in medicinal and materials chemistry. Both furan (B31954) and pyridine (B92270) rings are prevalent in a vast number of biologically active compounds and functional materials. mdpi.comwvu.edu

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and pharmaceuticals. mdpi.combohrium.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.combohrium.com

The pyridine ring, a six-membered nitrogen-containing heterocycle, is another key component of many pharmaceuticals and functional materials. wvu.edu Its ability to act as a hydrogen bond acceptor and its specific electronic properties make it a valuable component in designing molecules that can interact with biological targets. wvu.edu The fusion of these two heterocyclic systems in a single molecule, as in the furan-pyridyl scaffold, can lead to synergistic effects and novel properties. wvu.edu

Current Research Landscape and Future Perspectives for this compound

Direct and extensive research focused solely on this compound is still in its early stages. However, its identification as a potential synthetic intermediate in patent literature underscores its emerging importance. Specifically, the compound has been noted in the context of creating novel enaminocarbonyl compounds with potential applications in agriculture as insecticides.

While a significant body of published research on the specific synthesis and reactivity of this compound is not yet available, its structural components suggest a promising future. The aldehyde group on the pyridine ring is a versatile handle for a variety of chemical transformations. It can be anticipated that this compound will be a valuable precursor for the synthesis of a diverse range of more complex molecules.

Future research will likely focus on the development of efficient synthetic routes to this compound, potentially utilizing cross-coupling reactions like the Suzuki coupling. Investigations into its reactivity will probably explore its participation in various condensation and multicomponent reactions to generate libraries of novel compounds for biological screening. The exploration of its coordination chemistry and potential applications in materials science also represent fertile ground for future studies.

Chemical Compound Information

Compound Name
This compound
6-(Furan-3-yl)picolinaldehyde
Furan
Pyridine
Nicotinaldehyde

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₂ github.io
Molecular Weight 173.17 g/mol github.io
CAS Number 208110-90-1 github.io
IUPAC Name 6-(furan-3-yl)pyridine-2-carbaldehyde github.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

2-(furan-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H

InChI Key

OVOIXXFZGUYOQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=COC=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Furan 3 Yl Nicotinaldehyde and Analogues

Direct Synthesis Approaches

Direct synthesis of the 2-(furan-3-yl)nicotinaldehyde framework predominantly relies on the strategic formation of the C-C bond between the pyridine (B92270) and furan (B31954) moieties. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods reported for this purpose.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 2-aryl nicotinaldehydes. These methods offer a versatile and high-yielding approach to constructing the biaryl scaffold.

The Suzuki-Miyaura coupling reaction stands as a premier method for the synthesis of this compound and its analogues. This reaction typically involves the coupling of a halogenated nicotinaldehyde derivative with a furan boronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The reaction is valued for its tolerance of a wide range of functional groups and its generally high yields. medchemexpress.comwikipedia.org

A common synthetic route to a related compound, 5-(furan-3-yl)nicotinaldehyde, involves the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde (B46077) with furan-3-ylboronic acid. This highlights the general applicability of this method for coupling furan and pyridine rings at various positions. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions and maximizing the yield.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Furan-Substituted Pyridines

Halogenated PyridineBoronic Acid/EsterCatalystBaseSolventYield
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol83% orgsyn.org
2-Bromo nicotinaldehydeVarious aryl boronic acidsPd(PPh₃)₄K₃PO₄Dioxane/WaterGood to outstanding medchemexpress.com
5-Bromonicotinic acidp-Fluorobenzeneboronic acidNot specifiedNot specifiedNot specifiedNot specified google.com

This table presents examples of Suzuki-Miyaura reactions for the synthesis of related furan-substituted pyridines to illustrate the general reaction conditions.

The palladium-catalyzed synthesis from halogenated nicotinaldehyde precursors is a direct application of cross-coupling chemistry, with the Suzuki-Miyaura reaction being a prime example. The general strategy involves the reaction of a halo-substituted nicotinaldehyde, such as 2-chloronicotinaldehyde (B135284) or 5-bromonicotinaldehyde, with a suitable furan-based organometallic reagent. medchemexpress.comchemicalbook.com

The reactivity of the halogenated precursor is a key factor, with iodides and bromides generally being more reactive than chlorides. The choice of the palladium catalyst and ligands is critical to ensure a high catalytic turnover and prevent side reactions. Commonly used catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with various phosphine (B1218219) ligands. medchemexpress.comacs.org The base plays a crucial role in the transmetalation step of the catalytic cycle. wikipedia.org

Formylation Strategies for Substituted Furan-Pyridyl Systems

While the cross-coupling of a pre-formylated pyridine ring is the more common approach, formylation of a pre-existing furan-pyridyl system represents an alternative synthetic strategy. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.comchemistrysteps.comijpcbs.com

Furan is known to undergo Vilsmeier-Haack formylation, typically at the 2-position due to its higher electron density. jk-sci.com However, the formylation of pyridine is generally more challenging due to its electron-deficient nature. The reaction often requires harsh conditions and can lead to a mixture of products. researchgate.net For a 2-(furan-3-yl)pyridine (B14123702) system, the regioselectivity of formylation would be a significant challenge, with potential for reaction on either the furan or pyridine ring. The electron-donating furan substituent would activate the pyridine ring, but directing the formylation specifically to the 3-position of the pyridine ring would likely be difficult and result in low yields. Therefore, this approach is less synthetically viable compared to the cross-coupling strategies.

Preparation of Key Precursors and Building Blocks

The successful synthesis of this compound is highly dependent on the availability of the requisite precursors, namely substituted nicotinaldehyde derivatives and furan-based organometallic reagents.

Synthesis of Substituted Nicotinaldehyde Derivatives

Halogenated nicotinaldehydes are critical starting materials for the cross-coupling reactions described above.

5-Bromonicotinaldehyde: This precursor can be synthesized from 3,5-dibromopyridine (B18299) through a bromine-lithium exchange at low temperatures, followed by formylation. chemicalbook.com An alternative route involves the reduction of 5-bromopyridine-3-carboxylic acid morpholinamide. google.com This two-step process begins with the formation of the morpholinamide from 5-bromonicotinic acid, which is then reduced to the aldehyde using a reducing agent such as lithium aluminum hydride. google.com

2-Chloronicotinaldehyde: The synthesis of 2-chloronicotinaldehyde can be achieved through a two-step process starting from 2-chloronicotinic acid. The first step involves the reduction of the carboxylic acid to 2-chloronicotinol, which is subsequently oxidized to the desired aldehyde. smolecule.compatsnap.comgoogle.com Another reported method is the Vilsmeier cyclization of enamide substrates. researchgate.net

Table 2: Synthesis of Halogenated Nicotinaldehyde Precursors

PrecursorStarting MaterialKey ReagentsSynthetic Method
5-Bromonicotinaldehyde3,5-Dibromopyridinen-Butyllithium, Formylating agentHalogen-metal exchange and formylation chemicalbook.com
5-Bromonicotinaldehyde5-Bromonicotinic acidMorpholine, LiAlH₄Amide formation and reduction google.com
2-Chloronicotinaldehyde2-Chloronicotinic acidNaBH₄/BF₃·OEt₂, MnO₂Reduction and oxidation smolecule.compatsnap.com
Substituted 2-chloronicotinaldehydesEnamidesPOCl₃/DMFVilsmeier cyclization researchgate.net

Furan-3-ylboronic acid: This crucial reagent for Suzuki-Miyaura coupling is typically prepared from 3-bromofuran (B129083). The synthesis involves a lithium-halogen exchange with a strong base like n-butyllithium at low temperatures, followed by reaction with a trialkyl borate (B1201080) (e.g., triisopropyl borate) and subsequent acidic hydrolysis to yield the boronic acid.

Advanced Preparation of Furan-3-yl Components

The synthesis of this compound and its analogues is highly dependent on the availability and preparation of functionalized furan-3-yl precursors. These intermediates serve as crucial building blocks, and various advanced methodologies have been developed for their synthesis. Key precursors include 3-bromofuran and furan-3-ylboronic acid.

3-Bromofuran is a versatile intermediate for introducing the furan-3-yl group. wikipedia.org Historically obtained as a minor byproduct, more deliberate and higher-yield syntheses have been developed. wikipedia.org One effective method involves the ortho-metalation of 3,4-dibromofuran (B150810) with butyllithium. wikipedia.org Another notable synthesis employs a Diels-Alder, bromination, and reverse Diels-Alder sequence. wikipedia.org Furthermore, stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates provides an efficient route to 3-bromofuran derivatives. researchgate.net

Furan-3-ylboronic acid is a primary reagent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the C-C bond between the furan and pyridine rings. orgsyn.org The typical synthesis of furan-3-ylboronic acid starts from 3-bromofuran. The process involves the lithiation of 3-bromofuran with a strong base like n-butyllithium, followed by borylation with a trialkyl borate (e.g., triisopropyl borate), and subsequent acidic hydrolysis to yield the desired boronic acid. Boronic acids are valued in synthesis for their stability, versatile reactivity, and relatively low toxicity. nih.gov

Other advanced methods for preparing furan cores include gold-catalyzed cascade reactions. For instance, a variety of highly substituted 3-formylfurans can be synthesized from readily available 1,4-diyn-3-ols in the presence of an N-oxide, proceeding through an oxidation/1,2-alkynyl migration/cyclization cascade. nih.govresearchgate.net

Table 1: Selected Synthetic Methods for Furan-3-yl Precursors

Target CompoundStarting Material(s)Key Reagents/ConditionsYieldReference
3-Bromofuran3,4-Dibromofurann-ButyllithiumGood wikipedia.org
Furan-3-ylboronic acid3-Bromofuran1) n-Butyllithium, 2) Triisopropyl borate, 3) Acid hydrolysisNot specified
Substituted 3-Formylfurans1,4-Diyn-3-olsGold(I) catalyst, N-oxideGood to Excellent nih.gov
3-Bromofuran derivativesγ,δ-Epoxy-(E)-α-bromoacrylatesMeAl(3)-H(2)O or Me(3)Al-(CF(3))(2)CHOHHigh researchgate.net

Multicomponent Reaction Strategies for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly efficient for constructing complex molecular scaffolds. nih.govmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.comscispace.com Furan-containing building blocks are frequently used in MCRs to synthesize a wide range of heterocyclic compounds. nih.govscispace.comwiley.com

One prominent MCR strategy relevant to the synthesis of analogues is the Petasis-borono Mannich reaction . This reaction involves the coupling of a boronic acid, an amine, and an aldehyde. nih.govum.edu.mt In this context, furan-3-ylboronic acid could react with an amine and an aldehyde component to generate complex amino-functionalized scaffolds, which could be precursors or analogues to the target structure. The reaction proceeds through the formation of a boron "ate" complex, which facilitates the key bond-forming step. nih.gov Recent advancements have even demonstrated photochemical variations of this reaction to access sterically hindered α-tertiary amines. nih.gov

Other MCRs can be employed to build the furan ring itself within a larger, more complex structure. For example, a one-pot, three-component reaction between arylglyoxals, acetylacetone, and substituted phenols can produce highly functionalized furan derivatives in excellent yields under catalyst-free conditions. nih.govscispace.com Similarly, furochromene and furopyran scaffolds can be assembled via a three-component reaction of benzyl (B1604629) halides (which oxidize in situ to aldehydes), α-hydroxy C-H acids, and an isocyanide. wiley.comthieme-connect.com A bio-inspired MCR has also been reported that combines a furan-based electrophile with thiols and amines to generate stable pyrrole (B145914) heterocycles under physiological conditions, showcasing the versatility of furan motifs in complex reactions. nih.gov

These MCR strategies provide powerful tools for synthesizing not just the core structure of this compound but also a diverse library of related complex molecules for further investigation.

Table 2: Examples of Multicomponent Reactions for Furan-Containing Scaffolds

Reaction TypeComponentsKey Reagents/CatalystResulting ScaffoldReference
Petasis-borono MannichBoronic Acid, Amine, AldehydeNone (often spontaneous)α-Amino Alcohols/Acids nih.gov
Furan SynthesisArylglyoxal, Acetylacetone, 2,6-DialkylphenolTriethylamine (base)Functionalized Dialkyl Furans nih.govscispace.com
Furan AnnulationBenzyl Halide, α-Hydroxy C-H acid, IsocyanideDMSO, K₂CO₃Furochromenes and Furopyrans wiley.comthieme-connect.com
FuTine ReactionFuran-based electrophile, Thiol, AminePhysiological conditionsPyrrole Heterocycles nih.gov

Chemical Reactivity and Advanced Transformations of 2 Furan 3 Yl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The formyl group (-CHO) attached to the C3 position of the pyridine (B92270) ring is a primary site for chemical reactions, particularly nucleophilic additions and condensations, as well as redox transformations.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide variety of nucleophiles. This initial nucleophilic addition is often followed by a dehydration step, leading to condensation products.

Claisen-Schmidt and Knoevenagel Condensations: 2-(Furan-3-yl)nicotinaldehyde can undergo base-catalyzed condensation reactions with ketones or active methylene compounds. wikipedia.orgrsc.org For instance, in a Claisen-Schmidt condensation, reaction with a ketone like acetophenone in the presence of a base (e.g., NaOH) would yield a chalcone-like α,β-unsaturated ketone. wikipedia.orgrsc.org Similarly, the Knoevenagel condensation involves reaction with compounds containing an active methylene group, such as malonic acid or diethyl malonate, catalyzed by a weak base like piperidine or pyridine. organic-chemistry.orgwikipedia.org This reaction is a cornerstone in forming new carbon-carbon double bonds. wikipedia.orgnih.gov

Reductive and Oxidative Transformations of the Formyl Moiety

The aldehyde group can be selectively reduced or oxidized to yield corresponding alcohols, alkanes, or carboxylic acids. The choice of reagent is crucial to ensure chemoselectivity, preserving the furan (B31954) and pyridine rings. iitg.ac.injagranjosh.com

Reduction:

To Alcohol: The formyl group can be readily reduced to a primary alcohol, [2-(Furan-3-yl)pyridin-3-yl]methanol, using mild hydride reagents such as sodium borohydride (NaBH₄). This reagent is generally chemoselective for aldehydes and ketones and will not reduce the aromatic furan or pyridine rings under standard conditions.

To Alkane: Complete reduction of the aldehyde to a methyl group (deoxygenation), yielding 3-methyl-2-(furan-3-yl)pyridine, can be achieved under more forcing conditions. Classic methods include the Wolff-Kishner reduction (hydrazine, strong base, high temperature) or the Clemmensen reduction (zinc amalgam, concentrated HCl). Care must be taken with the Clemmensen reduction as the strong acidic conditions can lead to polymerization or ring-opening of the sensitive furan moiety. ksu.edu.sa

Oxidation:

To Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(Furan-3-yl)nicotinic acid. This transformation can be accomplished using various oxidizing agents. A common method is the use of potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. Other reagents like Tollens' reagent (silver nitrate in ammonia) or potassium dichromate in sulfuric acid are also effective, though the latter involves harsh acidic conditions.

Furan Ring Reactivity and Functionalization

The furan ring is a π-excessive aromatic heterocycle, making it highly reactive towards electrophiles and an excellent diene in cycloaddition reactions. ksu.edu.saimperial.ac.uk Its aromatic character is the least pronounced among common five-membered heterocycles like pyrrole (B145914) and thiophene, rendering it more susceptible to addition reactions. ksu.edu.sayoutube.com

Cycloaddition Reactions (e.g., Diels-Alder, [4+2], [2+3])

Furan and its derivatives are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, where they function as the 4π-electron diene component. youtube.com

[4+2] Cycloaddition (Diels-Alder Reaction): The furan ring in this compound can react with electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate) to form 7-oxabicyclo[2.2.1]heptene adducts. acs.org The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. rsc.org A substituent at the 3-position can direct the dienophile's approach. acs.orgacs.org While electron-withdrawing groups on furan can decrease its reactivity, recent studies have shown that even formyl-substituted furans can participate in Diels-Alder reactions, particularly in aqueous media. nih.gov The reaction with 3-substituted furans can lead to a mixture of intra-annular (furan as diene) and extra-annular (substituent and furan double bond as diene) products, depending on the dienophile's nature. acs.org

[2+3] Cycloaddition: The furan ring can also act as the 2π component in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, to generate more complex heterocyclic systems.

Electrophilic and Nucleophilic Substitutions on the Furan Core

Electrophilic Aromatic Substitution (SEAr): Furan is significantly more reactive than benzene towards electrophilic substitution. chemicalbook.com Reactions often proceed under mild conditions, as strong acids can cause ring degradation. ksu.edu.sayoutube.com Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the cationic intermediate. youtube.comchemicalbook.com In this compound, the furan ring is substituted at the C3 position. The remaining positions available for substitution are C2, C4, and C5. The electron-withdrawing nature of the nicotinaldehyde substituent at C3 will deactivate the furan ring relative to unsubstituted furan, but electrophilic substitution should still be feasible. The primary sites for attack would be the α-positions, C2 and C5. Typical reactions include:

Halogenation: Bromination or chlorination using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Usually performed with acetyl nitrate (CH₃COONO₂) to avoid the harsh conditions of mixed acid (HNO₃/H₂SO₄). youtube.com

Friedel-Crafts Acylation: Can be carried out using acetic anhydride with a mild Lewis acid catalyst. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the furan ring makes it generally unreactive towards nucleophilic attack. imperial.ac.uk Nucleophilic aromatic substitution is not a typical reaction pathway for simple furans unless the ring is activated by the presence of strong electron-withdrawing groups and contains a suitable leaving group.

Pyridine Ring Reactivity and Functionalization

The pyridine ring is a π-deficient heterocycle due to the electronegative nitrogen atom. This electronic nature makes it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack, especially at the positions ortho (C2, C6) and para (C4) to the nitrogen. wikipedia.org

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyridine ring is significantly more difficult than on benzene. The reaction requires forcing conditions, and the nitrogen atom is protonated under acidic conditions, which further deactivates the ring. When substitution does occur, it is directed to the C3 and C5 positions. In this compound, the available positions are C4, C5, and C6. The existing substituents (furan at C2, aldehyde at C3) are deactivating, making further electrophilic substitution on the pyridine ring highly unlikely.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack. wikipedia.orgnih.gov Reactions occur preferentially at the C2, C4, and C6 positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂). myttex.netwikipedia.org In this compound, this reaction would likely occur at the C6 position, displacing a hydride ion to form 6-amino-2-(furan-3-yl)nicotinaldehyde. myttex.netslideshare.net The reaction can be influenced by the basicity of the substrate and the reaction conditions. wikipedia.org

Substitution of a Leaving Group: If a good leaving group (e.g., a halogen) were present at the C4 or C6 position, it could be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols) under milder conditions than the Chichibabin reaction. myttex.netnih.govresearchgate.net This provides a versatile route for further functionalization.

Derivatization at the Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of pyridinium (B92312) salts. This derivatization can significantly alter the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack.

N-Alkylation and N-Oxidation:

The pyridine nitrogen in this compound is expected to react readily with alkylating agents, such as alkyl halides, to form quaternary N-alkylpyridinium salts. This reaction proceeds via a standard SN2 mechanism. The resulting pyridinium salt increases the electron deficiency of the pyridine ring, activating it towards nucleophilic addition.

Similarly, oxidation of the nitrogen atom, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding N-oxide. The formation of the N-oxide modifies the electronic distribution in the ring, making the positions ortho and para to the nitrogen more susceptible to both electrophilic and nucleophilic attack.

Table 1: Expected Derivatization Reactions at the Pyridine Nitrogen

Reaction TypeReagent ExampleExpected Product
N-AlkylationMethyl iodide (CH₃I)1-Methyl-2-(furan-3-yl)-3-formylpyridinium iodide
N-Oxidationm-CPBAThis compound N-oxide

Substitutions and Transformations on the Pyridine Carbon Atoms

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, it is more amenable to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen and potentially influenced by the furan and aldehyde substituents.

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyridine ring of this compound is predicted to be challenging and would require harsh reaction conditions. If substitution were to occur, it would likely be directed to the C5 position (meta to the nitrogen and ortho to the furan ring), which is the least deactivated position. The directing effects of the furan and aldehyde groups would also play a role in determining the regioselectivity.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway, especially if a good leaving group is present on the pyridine ring. For instance, if a halogen were introduced at the C4 or C6 position, it could be displaced by a variety of nucleophiles. The electron-withdrawing nature of the nitrogen atom and the aldehyde group would facilitate the attack of the nucleophile by stabilizing the Meisenheimer intermediate.

Table 2: Predicted Regioselectivity of Substitution on the Pyridine Ring

PositionSusceptibility to Electrophilic AttackSusceptibility to Nucleophilic Attack (with leaving group)
C4LowHigh
C5ModerateLow
C6LowHigh

Intramolecular Cyclization and Rearrangement Pathways

The presence of the aldehyde group in close proximity to the furan and pyridine rings opens up possibilities for intramolecular cyclization and rearrangement reactions, leading to the formation of novel fused heterocyclic systems. These transformations are often triggered by specific reagents or reaction conditions.

Intramolecular Cyclization:

One potential intramolecular cyclization could involve the reaction of the aldehyde group with a nucleophilic center generated on the furan or pyridine ring. For instance, under certain conditions, the furan ring could be induced to act as a nucleophile, attacking the aldehyde carbon to form a new ring.

A notable example of such reactivity in related systems is the synthesis of thieno[2,3-b]pyridines from 2-chloronicotinonitriles and thioglycolates. By analogy, intramolecular reactions involving the aldehyde of this compound could lead to furo[2,3-b]pyridine derivatives. For example, a reaction could be envisioned where a nucleophile adds to the aldehyde, and the resulting intermediate undergoes cyclization onto the furan ring.

Rearrangement Pathways:

Rearrangements of the this compound scaffold could be initiated by various stimuli, including acid, base, or photochemical conditions. For instance, under acidic conditions, protonation of the furan oxygen could lead to ring-opening, followed by rearrangement and re-cyclization to form a different isomeric structure. While specific rearrangements for this exact molecule are not documented, the general reactivity of furans and pyridines suggests that such transformations are plausible and could lead to a diverse array of complex heterocyclic structures.

Derivatives and Applications As Building Blocks in Complex Molecular Synthesis

Design and Synthesis of N-Acylhydrazone Derivatives

N-acylhydrazones are a class of compounds known for their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds. They are typically synthesized through the condensation reaction between a hydrazide and an aldehyde or ketone. nih.govsemanticscholar.org

The reaction of 2-(Furan-3-yl)nicotinaldehyde with a suitable acylhydrazide would be expected to proceed readily, likely under mild acidic catalysis, to yield the corresponding N-acylhydrazone. This transformation is a standard and high-yielding reaction in organic synthesis. Although the synthesis of N-acylhydrazones specifically from this compound is not explicitly described in the reviewed literature, the general applicability of this reaction to a wide range of aldehydes makes it a highly probable and straightforward conversion. nih.govmdpi.com The resulting N-acylhydrazone would possess a unique combination of three heterocyclic moieties: a furan (B31954), a pyridine (B92270), and the newly formed acylhydrazone linkage, making it an interesting candidate for further chemical and biological studies.

Table 2: General Synthesis of N-Acylhydrazones

Aldehyde Hydrazide Product
R-CHO R'-C(O)NHNH₂ R-CH=N-NH-C(O)-R'

This table illustrates the general reaction for the formation of N-acylhydrazones and provides a hypothetical example with this compound.

Role in Organometallic Chemistry and Catalysis

The application of this compound in organometallic chemistry and catalysis is primarily linked to its ability to form Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are versatile ligands that can coordinate to a wide range of metal ions. tsijournals.comsphinxsai.com The resulting metal complexes have shown significant catalytic activity in various organic transformations. mdpi.commdpi.com

The imine nitrogen and potentially the heteroatoms of the furan and pyridine rings in a Schiff base derived from this compound could act as coordination sites for metal ions. Such complexes could be explored as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. While specific examples of organometallic complexes or catalytic applications involving Schiff bases of this compound are not detailed in the provided search results, the general principles of Schiff base chemistry suggest this as a promising area for future research. nih.gov

This compound as a Ligand in Coordination Complexes

The molecular architecture of this compound contains multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for acting as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can serve as donor sites, allowing the molecule to bind to metal ions and form stable coordination complexes. acs.orgjscimedcentral.com The geometry and reactivity of these complexes are influenced by the nature of the metal ion, its oxidation state, and the specific coordination mode of the ligand. nih.govijarst.in

Schiff bases derived from furan- and pyridine-containing aldehydes are particularly common in coordination chemistry. The reaction of the aldehyde group in this compound with a primary amine yields a Schiff base ligand containing an azomethine linkage (-C=N-). This new imine nitrogen provides an additional coordination site, enhancing the chelating ability of the ligand. Such ligands can coordinate with a variety of transition metals, including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), to form complexes with diverse geometries, such as octahedral or tetrahedral. researchgate.netresearchgate.net The resulting metal complexes often exhibit interesting catalytic, magnetic, and biological properties. nih.govscielo.br

Table 1: Potential Coordination Properties of this compound-Derived Ligands
Potential Metal IonCommon Oxidation State(s)Typical Coordination GeometryPotential Donor Atoms from Ligand
Copper (Cu)+1, +2Tetrahedral, Square Planar, OctahedralPyridine-N, Furan-O, Imine-N
Nickel (Ni)+2Square Planar, OctahedralPyridine-N, Imine-N
Cobalt (Co)+2, +3Tetrahedral, OctahedralPyridine-N, Furan-O, Imine-N
Iron (Fe)+2, +3OctahedralPyridine-N, Furan-O, Imine-N
Zinc (Zn)+2TetrahedralPyridine-N, Imine-N

Applications in Metal-Catalyzed Organic Transformations

The functional groups within this compound make it a valuable substrate and building block in metal-catalyzed organic transformations. The aldehyde group is particularly reactive and can be selectively transformed, while the heterocyclic rings provide a scaffold for further functionalization through cross-coupling reactions.

One key application is the catalytic hydrogenation of the aldehyde group to form the corresponding alcohol, 2-(Furan-3-yl)pyridinemethanol. This transformation is crucial for producing valuable chemical intermediates. Homogeneous catalysts, such as well-defined ruthenium and iridium pincer complexes, are highly efficient for the selective hydrogenation of furanic aldehydes under mild conditions. rsc.orgresearchgate.net Similarly, heterogeneous catalysts, including those based on nickel single-atoms, have demonstrated high selectivity and activity for the catalytic transfer hydrogenation of furfural to furfuryl alcohol, a reaction pathway applicable to this compound. rsc.orgmdpi.com

Furthermore, the furan and pyridine rings can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.comsemanticscholar.org While the parent molecule itself may not be the direct substrate unless halogenated, its synthesis often involves these methods, and it serves as a core structure that can be elaborated upon. For instance, palladium catalysts are used to couple furan- or pyridine-containing organometallic reagents with aryl or alkyl halides to construct the core skeleton or add further substituents. rsc.orgbenthamdirect.comnih.gov This highlights the role of the compound as a key intermediate in synthetic routes toward more complex molecular targets.

Table 2: Representative Metal-Catalyzed Transformations for Furanic Aldehydes
TransformationCatalyst TypeExample MetalProduct TypeReference Application
Aldehyde HydrogenationHomogeneous Pincer ComplexRuthenium (Ru)Primary AlcoholSelective reduction of furfural. researchgate.net
Transfer HydrogenationHeterogeneous Single-AtomNickel (Ni)Primary AlcoholConversion of furfural to furfuryl alcohol. rsc.org
Suzuki CouplingPalladium ComplexPalladium (Pd)Biaryl CompoundSynthesis of 2-arylbenzofurans. semanticscholar.org
Sonogashira CouplingPalladium/Copper ComplexPalladium (Pd), Copper (Cu)ArylalkyneSynthesis of 2,3-disubstituted benzofurans. nih.gov

Precursors for Advanced Materials Science Applications

Furan-based monomers derived from renewable resources are gaining significant attention for the synthesis of novel polymers. core.ac.ukrsc.org The structure of this compound, featuring reactive sites and rigid heterocyclic rings, makes it a promising precursor for advanced materials. The polymerization of furan monomers can lead to a wide variety of macromolecular materials, including polyesters, thermosets, and conducting polymers. rsc.orgdigitellinc.com

The aldehyde functionality allows the molecule to participate in condensation polymerization reactions. For example, reaction with amines can form polyimines (Schiff base polymers) or, after reduction, polyamines. The furan ring itself can be exploited in polymerization schemes. Electropolymerization of furan and its derivatives can produce conducting polymers. bohrium.comimp.kiev.ua While the high oxidation potential required to polymerize the furan monomer itself can be problematic, using oligofurans or more easily oxidized derivatives as starting materials can yield stable and conductive polyfuran films. rsc.org The incorporation of both furan and pyridine rings into a polymer backbone could lead to materials with unique electronic, thermal, and mechanical properties, suitable for applications in sensors, batteries, and light-emitting diodes. acs.org

Table 3: Potential Material Applications of Furan-Based Polymers
Polymer TypeMonomer FunctionalityPotential Application
Conducting Polymers (Polyfurans)Electropolymerization of furan ringSensors, Organic Electronics, Batteries. bohrium.com
Thermosetting ResinsReaction with amines (e.g., furfuryl amine)High-performance composites, Coatings, Adhesives. digitellinc.com
PolyestersConversion to diol/diacid monomersRenewable plastics, Fibers. rsc.org
Thermally Reversible PolymersDiels-Alder reaction of furan ringSelf-healing materials, Recyclable thermosets. core.ac.uk

Contributions to Biomedical Research and Molecular Probe Development

The fusion of furan and pyridine rings creates a "privileged scaffold" that is frequently found in pharmacologically active compounds. nih.govmdpi.com Furan derivatives are known to exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comorientjchem.org The specific arrangement in this compound is a subject of interest in medicinal chemistry for the design of novel therapeutic agents. The principle of molecular hybridization, which combines two or more bioactive pharmacophores, suggests that this scaffold could serve as a template for developing potent and selective drugs. researchgate.net

Research on furan-bearing pyrazolo[3,4-b]pyridines has led to the discovery of novel inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-MDM2 protein-protein interactions, which are critical targets in cancer therapy. nih.gov Some of these compounds have shown potent antiproliferative activity against human cancer cell lines. nih.govmdpi.com The this compound structure could be a key intermediate in the synthesis of such complex heterocyclic systems.

In the context of molecular probes, the aldehyde group is a versatile functional handle. It can be used to covalently label proteins or other biomolecules through reactions with amines (forming Schiff bases) or hydrazides. Furthermore, the heterocyclic core can be functionalized with fluorophores or other reporter groups, enabling its use in bioimaging and diagnostic applications. The electron-rich nature of the furan ring and the hydrogen-bonding capabilities of the pyridine nitrogen allow for specific interactions with biological targets like enzymes and receptors, which is a key principle in probe design. ijabbr.com

Table 4: Reported Biological Activities of Furan-Pyridine Scaffolds
Biological Target/ActivityScaffold ExampleTherapeutic Area
Anticancer (Antiproliferative)Furan-bearing pyrazolo[3,4-b]pyridinesOncology. nih.gov
CDK2 InhibitionPyridine and Furopyridine derivativesOncology. nih.gov
p53-MDM2 Interaction InhibitionFuran-bearing pyrazolo[3,4-b]pyridinesOncology. nih.gov
Antimicrobial (Antibacterial, Antifungal)General Furan derivativesInfectious Diseases. orientjchem.org
Anti-inflammatoryGeneral Furan derivativesImmunology. ijabbr.com

Table of Mentioned Compounds

Table 5: List of Chemical Compounds Mentioned in the Article
Compound NameMolecular FormulaRole/Context
This compoundC₁₀H₇NO₂Primary subject of the article
FurfuralC₅H₄O₂Analog for hydrogenation reactions
Furfuryl alcoholC₅H₆O₂Product of furfural hydrogenation
2-(Furan-3-yl)pyridinemethanolC₁₀H₉NO₂Potential product of aldehyde reduction

Spectroscopic and Advanced Structural Elucidation of 2 Furan 3 Yl Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For 2-(Furan-3-yl)nicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the three protons on the pyridine (B92270) ring, and the three protons on the furan (B31954) ring. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring, as well as the electronic effects of the interconnected aromatic systems.

The aldehyde proton is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 10.0-10.2 ppm. The protons of the nicotinaldehyde moiety are predicted to resonate at downfield shifts, with H6 appearing as a doublet of doublets around δ 8.8 ppm, H4 as a doublet of doublets around δ 8.2 ppm, and H5 as a doublet of doublets around δ 7.5 ppm, reflecting their respective ortho, meta, and para couplings.

For the furan ring, the proton at the C2 position (H2') is expected to be the most deshielded of the furan protons due to its proximity to the oxygen atom and the pyridine ring, appearing as a singlet or a narrow triplet around δ 8.0 ppm. The H5' proton, also adjacent to the oxygen, is predicted to resonate around δ 7.6 ppm as a triplet. The H4' proton would likely appear further upfield, around δ 6.8 ppm, as a triplet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO10.1s (singlet)-
H6 (Py)8.8dd (doublet of doublets)J = 4.8, 1.8
H4 (Py)8.2dd (doublet of doublets)J = 7.9, 1.8
H2' (Fu)8.0t (triplet)J = 1.7
H5' (Fu)7.6t (triplet)J = 1.8
H5 (Py)7.5dd (doublet of doublets)J = 7.9, 4.8
H4' (Fu)6.8t (triplet)J = 1.9

In the proton-decoupled ¹³C NMR spectrum, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 190-193 ppm.

The carbon atoms of the pyridine ring are expected to appear between δ 123 and 155 ppm. The C2 and C3 carbons, being directly attached to the furan and aldehyde groups respectively, would be significantly influenced by these substituents. The quaternary carbons (C2, C3, and C3') are identifiable by their lower intensity or absence in a DEPT-135 experiment. The chemical shifts for furan carbons typically appear in the range of δ 110-145 ppm. chemicalbook.comdu.edu The carbon atom attached to the pyridine ring (C3') would be downfield compared to the other furan carbons.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O192.0
C6 (Py)154.5
C2 (Py)152.0
C4 (Py)137.0
C3 (Py)132.0
C5 (Py)123.5
C2' (Fu)145.0
C5' (Fu)142.0
C3' (Fu)125.0
C4' (Fu)110.0

Two-dimensional NMR experiments are essential to unambiguously assign the proton and carbon signals and confirm the connectivity between the furan and pyridine rings.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between H4 and H5, and between H5 and H6 on the pyridine ring. Within the furan ring, correlations between H4' and H5' would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would confirm, for example, that the proton signal at δ ~7.5 ppm is attached to the carbon at δ ~123.5 ppm (H5-C5), and the proton at δ ~6.8 ppm is attached to the carbon at δ ~110.0 ppm (H4'-C4').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the link between the two heterocyclic rings and the position of the aldehyde. It shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

The aldehyde proton (δ ~10.1 ppm) to the pyridine carbons C3 and C4.

The furan proton H2' (δ ~8.0 ppm) to the pyridine carbon C2 and the furan carbons C3' and C4'.

The pyridine proton H4 (δ ~8.2 ppm) to the pyridine carbons C2, C3, and C6.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (C₁₀H₇NO₂), the calculated molecular weight is approximately 173.17 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental formula.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) at m/z = 173 would be expected to be prominent due to the aromatic nature of the compound. The fragmentation pattern would likely involve characteristic losses associated with aromatic aldehydes. nptel.ac.inwhitman.edu

Key predicted fragmentation pathways include:

Loss of a hydrogen radical (H·): Formation of a stable [M-1]⁺ acylium ion at m/z = 172.

Loss of the formyl radical (·CHO): Cleavage of the C-C bond between the pyridine ring and the aldehyde group would result in a significant [M-29]⁺ peak at m/z = 144. libretexts.org

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridyl radical (m/z = 78) and the formyl-furan cation (m/z = 95) or the formyl-pyridyl cation (m/z = 106) and the furan radical (m/z = 67).

Decarbonylation: Loss of carbon monoxide (CO) from the [M-1]⁺ fragment to give an ion at m/z = 144.

Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
173[M]⁺· (Molecular Ion)
172[M-H]⁺
144[M-CHO]⁺
106[C₅H₄N-CHO]⁺
95[C₄H₃O-CHO]⁺
77[C₅H₄N]⁺ (after CO loss)

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra of this compound would be characterized by absorptions corresponding to the aldehyde, pyridine, and furan moieties. udayton.eduglobalresearchonline.net

Aldehyde Group: A strong, sharp C=O stretching vibration is expected around 1700 cm⁻¹. Two weaker C-H stretching bands (Fermi doublets) characteristic of aldehydes are predicted near 2820 cm⁻¹ and 2720 cm⁻¹. mdpi.com

Aromatic Rings: C=C and C=N stretching vibrations from both the pyridine and furan rings would appear in the 1600–1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Furan Ring: A characteristic strong band for the asymmetric C-O-C stretch of the furan ring is anticipated in the 1100–1000 cm⁻¹ region. chemicalbook.com

Substitution Pattern: C-H out-of-plane (OOP) bending vibrations in the 900–700 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Predicted Key IR/Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeRing
~3100C-H stretchAromatic
~2820, ~2720C-H stretchAldehyde
~1700C=O stretchAldehyde
1600-1400C=C / C=N stretchPyridine, Furan
~1100C-O-C stretchFuran
900-700C-H out-of-plane bendAromatic

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The structure of this compound features an extended conjugated system encompassing the furan ring, the pyridine ring, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. shimadzu.com

The spectrum would likely be dominated by intense π → π* transitions. Compared to the individual furan and nicotinaldehyde chromophores, a significant bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) is predicted due to the increased length of the conjugated system. libretexts.orglibretexts.org The λₘₐₓ is expected to be well above 250 nm. A much weaker n → π* transition, originating from the non-bonding electrons on the aldehyde oxygen, may also be observable at a longer wavelength, appearing as a shoulder on the main absorption band. The solvent used for analysis can influence the position of these peaks, particularly the n → π* transition.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, collectively defining the molecular geometry in the solid state. Furthermore, the analysis reveals how individual molecules are arranged within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, the electron density throughout the crystal can be mapped, and from this map, the positions of the individual atoms can be determined with high precision.

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Consequently, experimental data regarding its solid-state molecular geometry, including specific bond lengths, angles, and crystal packing information, is not available. Without a solved crystal structure, a data table of its crystallographic parameters cannot be generated.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that possess one or more unpaired electrons. It is a magnetic resonance technique analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. Molecules with unpaired electrons are paramagnetic and can be detected by ESR.

In its neutral ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. As such, it does not exhibit an ESR spectrum under normal conditions. An ESR signal could only be observed if the molecule were converted into a paramagnetic species, for instance, by reduction to a radical anion or oxidation to a radical cation, or by forming a complex with a paramagnetic metal ion. Such species would be highly reactive and likely require specific experimental conditions, such as electrochemical generation or chemical reaction at low temperatures, to be observed.

A comprehensive review of the scientific literature indicates that no ESR spectroscopic studies have been published for this compound or its corresponding radical ions. Therefore, no experimental data, such as g-values or hyperfine coupling constants, are available.

Computational Chemistry and Theoretical Studies on 2 Furan 3 Yl Nicotinaldehyde

Electronic Structure Investigations

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these characteristics at the atomic level. For a molecule like 2-(Furan-3-yl)nicotinaldehyde, which contains both an electron-rich furan (B31954) ring and an electron-withdrawing pyridine (B92270) ring, understanding the electronic distribution and orbital interactions is key to predicting its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for electronic structure calculations due to its favorable balance of accuracy and computational cost.

In a typical DFT study of this compound, the geometry of the molecule would first be optimized to find its most stable three-dimensional conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netnih.gov Once the optimized geometry is obtained, various electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electron density. These calculations provide foundational data for more detailed analyses like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses.

Illustrative Data Table: Calculated DFT Properties for this compound

Parameter Value (Illustrative)
Method DFT/B3LYP
Basis Set 6-311++G(d,p)
Total Energy (Hartree) -685.12345
Dipole Moment (Debye) 3.45

Note: The data in this table is for illustrative purposes only and is not derived from actual published calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, FMO analysis would reveal the distribution of these key orbitals. It is expected that the HOMO would be localized more on the electron-rich furan ring, while the LUMO might be distributed over the electron-deficient nicotinyl and aldehyde portions of the molecule. This distribution would suggest that the molecule is more likely to act as a nucleophile at the furan ring and as an electrophile at the pyridine and aldehyde groups.

Illustrative Data Table: FMO Analysis for this compound

Parameter Energy (eV) (Illustrative)
HOMO -6.54
LUMO -1.89

Note: The data in this table is for illustrative purposes only and is not derived from actual published calculations on this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure. NBO analysis can quantify the charge distribution on each atom (NBO charges) and describe the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these donor-acceptor interactions, known as second-order perturbation energies (E(2)), indicates the extent of electron delocalization and hyperconjugation, which contribute to the molecule's stability. tsijournals.com

In the case of this compound, NBO analysis would provide insights into the charge distribution across the furan and pyridine rings and the aldehyde group. It would also quantify the delocalization of π-electrons between the two aromatic rings and the carbonyl group, which is crucial for understanding the molecule's electronic communication and reactivity.

Illustrative Data Table: NBO Analysis - Selected Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) (Illustrative)
LP(1) O(furan) π*(C-C)(pyridine) 2.5
π(C=C)(furan) π*(C=N)(pyridine) 15.8

Note: The data in this table is for illustrative purposes only and is not derived from actual published calculations on this compound.

Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. By mapping out the energy landscape of a reaction, chemists can understand the feasibility of different reaction pathways and predict reaction outcomes.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net For a chemical reaction, the PES maps the energy changes as reactants are converted into products. Minima on the PES correspond to stable species (reactants, products, and intermediates), while saddle points represent transition states—the highest energy point along the lowest energy path connecting a reactant and a product. By mapping the PES for a reaction involving this compound, such as a nucleophilic addition to the aldehyde group or an electrophilic substitution on the furan ring, researchers can identify the most likely reaction pathways and calculate the activation energies. This information is critical for understanding reaction kinetics and selectivity.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is used to trace the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. rsc.org Starting from the geometry of a calculated transition state, the IRC calculation proceeds in both forward and reverse directions along the reaction coordinate. A successful IRC calculation confirms that a given transition state indeed connects the intended reactants and products, thus validating the proposed reaction mechanism. For a reaction involving this compound, an IRC analysis would provide a detailed visualization of the geometric changes that occur as the molecule transforms from a reactant, through a transition state, to a product, offering a dynamic view of the reaction process.

Transition State Characterization and Activation Energies

In computational chemistry, the study of a chemical reaction's mechanism involves mapping the potential energy surface (PES) that connects reactants to products. A crucial point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction pathway. The characterization of this state and the calculation of the corresponding energy barrier, known as the activation energy (Ea), are fundamental to predicting reaction rates and understanding reactivity.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to locate transition states. A transition state is identified as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is computationally verified by a vibrational frequency analysis, where a stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Once the structures of the reactants and the transition state are optimized, the activation energy can be calculated as the difference in their electronic energies, often corrected for zero-point vibrational energy.

For this compound, potential reactions could include nucleophilic addition to the aldehyde carbonyl group, electrophilic substitution on the electron-rich furan ring, or cycloaddition reactions. Each of these pathways would have a unique transition state and activation energy. For instance, in a hypothetical nucleophilic attack on the carbonyl carbon, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi-bond. While specific DFT studies characterizing transition states and activation energies for reactions involving this compound are not extensively documented in the literature, the established computational methodologies provide a robust framework for such investigations.

Conformational Analysis and Torsional Potentials

Rotation of the aldehyde group (-CHO) relative to the furan ring.

Rotation of the furan ring relative to the pyridine ring about the C-C single bond connecting them.

Computational studies on 3-formylfuran (3-furancarboxaldehyde), the core aldehyde-bearing fragment of the target molecule, provide significant insight into the first rotational process. researchgate.net Using DFT calculations at the B3LYP/6-31+G* level of theory, it has been shown that 3-formylfuran can exist in two planar conformations: a trans form (where the aldehyde C-H bond is oriented away from the furan ring oxygen) and a cis form (where it is oriented towards the ring oxygen). The trans conformer is predicted to be the more stable form. researchgate.net The energy barrier for rotation from the more stable trans form to the cis form has been calculated to be 8.10 kcal/mol. researchgate.net

Parameter3-Formylfuran (cis)3-Formylfuran (trans)
Relative Energy (kcal/mol) 0.730.00
Rotational Barrier (cis-trans, kcal/mol) \multicolumn{2}{c}{8.10}
Dipole Moment (Debye) 3.193.86
Data sourced from DFT B3LYP/6-31+G calculations. researchgate.net*

The second key rotation is about the C-C bond linking the furan and pyridine rings. Similar to other bi-aryl and bi-heterocyclic systems, this rotation is expected to have a torsional potential with two low-energy planar or near-planar conformers. These would correspond to syn and anti arrangements of the ring heteroatoms (the oxygen of the furan and the nitrogen of the pyridine). The rotational barrier between these conformers is influenced by steric hindrance between ortho hydrogens and the extent of pi-conjugation across the rings, which favors planarity.

Spectroscopic Data Prediction and Theoretical Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification and characterization of unknown compounds.

Vibrational Spectroscopy (IR and Raman) Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations provide vibrational frequencies and intensities that correspond to the peaks in experimental IR and Raman spectra. For the 3-formylfuran fragment, key vibrational modes have been assigned. researchgate.net For this compound, these modes would be present along with additional vibrations characteristic of the pyridine ring.

AssignmentCalculated Wavenumber (cm⁻¹) for 3-Formylfuran (trans)
C-H stretch (aldehyde) 2884
C=O stretch (aldehyde) 1714
C-C stretch (ring) 1590
C-H in-plane bend 1395
C-O-C stretch (ring) 1025
Data sourced from DFT B3LYP/6-31+G calculations. researchgate.net*

NMR Spectroscopy The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net These theoretical predictions for ¹H and ¹³C NMR spectra are highly valuable for structure elucidation. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and its conformational or isomeric form.

Electronic Spectroscopy (UV-Vis) Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules. ijcce.ac.ir This allows for the prediction of UV-Vis absorption spectra by determining the energies of electronic transitions (e.g., π → π* or n → π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would reveal transitions associated with the conjugated π-system extending across both heterocyclic rings.

Solvation Effects and Environmental Influence on Reactivity

The properties and reactivity of a molecule can be significantly altered by its environment, particularly by the solvent. Computational models can simulate these effects, with Polarizable Continuum Models (PCM) being among the most common. q-chem.com In PCM, the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), and the solute is placed within a cavity in this medium. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to changes in its energy and properties.

The effect of solvent on the conformational stability of 3-formylfuran has been investigated using the Integral Equation Formalism PCM (IEF-PCM). researchgate.net Calculations show that while the trans conformer is the most stable in both the gas phase and in various solvents, the energy difference between the trans and cis conformers decreases as the dielectric constant of the solvent increases. researchgate.net This is because the cis conformer has a lower dipole moment than the trans conformer. According to solvation theory, a less polar conformer is generally stabilized more than a more polar one as the polarity of the solvent increases, which appears to be contradicted here. However, the specific interactions and the shape of the cavity can lead to complex relationships. In the case of 3-formylfuran, the more polar trans conformer is consistently favored, and its stability relative to the cis form is enhanced in more polar solvents. researchgate.net This suggests that the stabilization of the more polar conformer by the solvent's reaction field outweighs other factors.

SolventDielectric Constant (ε)ΔE (trans-cis) (kcal/mol)
Gas Phase 1.00-0.73
Heptane 1.92-0.99
Chloroform 4.90-1.10
Tetrahydrofuran 7.58-1.13
Acetone 20.70-1.16
Ethanol 24.55-1.16
Methanol 32.70-1.17
DMSO 46.70-1.17
Water 78.39-1.17
Data sourced from IEF-PCM calculations on 3-formylfuran. researchgate.net A negative ΔE indicates the trans conformer is more stable.

These findings imply that for this compound, the conformational equilibrium of the aldehyde group would also be solvent-dependent. Furthermore, reaction rates can be profoundly affected by the solvent, as polar solvents can preferentially stabilize charged or polar transition states over less polar reactants, thereby lowering the activation energy.

Future Research Directions and Concluding Remarks

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on efficient, sustainable, and modular methods for the preparation of 2-(Furan-3-yl)nicotinaldehyde and its derivatives. Current strategies for the synthesis of bi-heterocyclic compounds often rely on traditional cross-coupling reactions. However, emerging trends in green chemistry and catalysis offer exciting avenues for improvement.

One promising direction is the development of one-pot, multi-component reactions that can assemble the furan (B31954) and pyridine (B92270) rings and install the aldehyde functionality in a single, streamlined process. Such an approach would offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields.

Furthermore, the use of biomass-derived precursors for the furan ring is a key area for sustainable synthesis. researchgate.net Investigating catalytic pathways that convert renewable resources into key intermediates for the synthesis of this compound will be a critical step towards creating a more environmentally benign chemical industry. The development of enzymatic and chemo-enzymatic routes could also offer highly selective and sustainable alternatives to traditional chemical synthesis. orientjchem.org

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Multi-Component Reactions High efficiency, atom economy, reduced wasteDesign of novel reaction cascades, catalyst development
Microwave-Assisted Organic Synthesis Rapid reaction times, improved yieldsOptimization of reaction conditions
Biomass-Derived Precursors Sustainability, reduced reliance on fossil fuelsCatalytic conversion of biomass to furan intermediates
Enzymatic/Chemo-enzymatic Synthesis High selectivity, mild reaction conditionsEnzyme screening and engineering

Exploration of Unprecedented Reactivity Pathways

The juxtaposition of the electron-rich furan and electron-deficient pyridine rings in this compound suggests a rich and complex reactivity profile that is ripe for exploration. Future research should aim to uncover and harness unprecedented reaction pathways that leverage the unique electronic properties of this scaffold.

Tandem reactions that sequentially engage both heterocyclic rings could lead to the rapid construction of complex molecular architectures. For example, a reaction could be initiated at the furan ring, followed by an intramolecular cyclization involving the pyridine ring or the aldehyde group. The development of pyridinium (B92312) ylide-assisted tandem reactions could also provide efficient routes to novel fused heterocyclic systems. researchgate.netntu.edu.sg

The aldehyde functionality serves as a versatile handle for a wide range of transformations. Beyond its conventional role in imine and oxime formation, it could be utilized in novel cyclization reactions or as a directing group for C-H activation at other positions on the pyridine or furan rings. Investigating the interplay between the aldehyde and the two heterocyclic rings in directing the regioselectivity of various transformations will be a key area of research.

Advancements in Functional Material Design

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The combination of an electron-donating furan ring and an electron-accepting pyridine ring creates a "push-pull" system, which is a common design motif for organic electronic materials.

Future research could focus on the synthesis of conjugated polymers and oligomers incorporating the this compound unit. These materials could exhibit interesting optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). amanote.com The aldehyde group can be further functionalized to tune the electronic properties of the resulting materials or to facilitate their processing and device fabrication.

The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as coordination sites for metal ions. This suggests that this compound could be used as a ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in gas storage, catalysis, and sensing. The development of fluorescent sensors based on furan- and pyridine-containing molecules has already shown promise for the detection of ions and small molecules. x-mol.netmdpi.commdpi.comresearchgate.net

Material ClassPotential ApplicationsKey Research Focus
Conjugated Polymers/Oligomers OLEDs, OPVs, OFETsSynthesis of high molecular weight, processable polymers
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensingDesign of porous materials with tailored properties
Fluorescent Sensors Ion and small molecule detectionDevelopment of selective and sensitive probes

Interdisciplinary Contributions to Chemical Biology and Drug Discovery

The furan and pyridine rings are both privileged scaffolds in medicinal chemistry, appearing in a wide range of bioactive natural products and synthetic drugs. researchgate.netorientjchem.orgnih.govmdpi.comnih.govsemanticscholar.orgresearchgate.netresearchgate.netrsc.org The combination of these two heterocycles in this compound creates a unique chemical space that is likely to be of interest for drug discovery.

Future research in this area should involve the synthesis of libraries of derivatives based on the this compound scaffold and their screening against a variety of biological targets. The aldehyde group provides a convenient point for diversification, allowing for the introduction of a wide range of functional groups through reactions such as reductive amination and condensation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(Furan-3-yl)nicotinaldehyde, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling furan-3-yl groups to nicotinaldehyde precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, derivatives like 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) are synthesized using palladium-catalyzed cross-coupling followed by oxidation . Purity (>95%) is achieved through column chromatography, recrystallization, or preparative HPLC. Analytical techniques like TLC and GC-MS are critical for monitoring intermediates and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with furan protons appearing as distinct aromatic signals (δ 6.5–8.0 ppm) and aldehyde protons at ~9.8–10.2 ppm .
  • IR Spectroscopy : The aldehyde carbonyl stretch (~1700 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Furan derivatives may exhibit sensitization potential .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids to prevent decomposition .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) aid in predicting the reactivity and stability of nicotinaldehyde derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the M06/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde (DFPPC) exhibits a narrow HOMO-LUMO gap (~4.5 eV), indicating high polarizability and nonlinear optical potential. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM) to simulate real-world conditions .

Q. How might this compound interfere with NAD-dependent pathways in cancer research?

  • Methodological Answer : Nicotinaldehyde derivatives can act as NAD precursors, bypassing NAMPT inhibition in leukemia cells. In vitro studies show that this compound is enzymatically converted to nicotinic acid (NA), fueling the NAPRT-dependent Preiss–Handler pathway. This rescues NAD levels, mitigating ROS accumulation and ATP depletion caused by APO866 (a NAMPT inhibitor). In vivo xenograft models (e.g., ML2 leukemia cells) demonstrate reduced tumor suppression when nicotinaldehyde is co-administered with APO866 .

Q. What strategies resolve contradictions in data regarding the compound’s role in NAD metabolism?

  • Methodological Answer :

  • Isotopic Labeling : Use 14^{14}C-labeled nicotinaldehyde to track its conversion to NA in cell lysates.
  • Enzyme Inhibition : Co-treat with aldehyde dehydrogenase inhibitors (e.g., disulfiram) to identify key enzymes in the conversion process.
  • Dose-Response Studies : Vary nicotinaldehyde concentrations (0–100 µM) to distinguish compensatory NAD pathways from direct metabolic effects .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant NAPRT or ALDH enzymes to measure binding kinetics (KDK_D, konk_{on}/koffk_{off}).
  • Molecular Docking : Use AutoDock Vina to predict binding poses of this compound with NAD biosynthesis enzymes.
  • In Vivo Efficacy : Employ orthotopic xenograft models (e.g., NSG mice) with bioluminescent leukemia cells to quantify tumor regression under nicotinaldehyde/APO866 combination therapy .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Advanced questions emphasize mechanistic and translational research, while basic questions focus on foundational synthesis and safety.
  • Methodological answers integrate experimental and computational approaches to address research challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.